molecular formula C19H19N3O6 B4840424 METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE

METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE

Cat. No.: B4840424
M. Wt: 385.4 g/mol
InChI Key: BNJZQZDHDQZTFK-UHFFFAOYSA-N
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Description

METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE is a complex organic compound with a molecular formula of C18H24N2O4 This compound is known for its unique structural features, which include a nitrobenzoate group, an isopropylamino group, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE typically involves multiple steps. One common method includes the following steps:

    Amidation: The formation of an amide bond between the isopropylamino group and the carbonyl group.

    Coupling Reaction: The coupling of the anilino group to the carbonyl group.

These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Various halogenating agents and bases can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce nitroso or nitro compounds.

Scientific Research Applications

METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-({3-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)BENZOATE
  • 2-({3-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)BENZOIC ACID

Uniqueness

METHYL 3-({2-[(ISOPROPYLAMINO)CARBONYL]ANILINO}CARBONYL)-5-NITROBENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-nitro-5-[[2-(propan-2-ylcarbamoyl)phenyl]carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-11(2)20-18(24)15-6-4-5-7-16(15)21-17(23)12-8-13(19(25)28-3)10-14(9-12)22(26)27/h4-11H,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJZQZDHDQZTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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